molecular formula C13H24O4 B109006 Diethyl methyl(pentan-2-yl)propanedioate CAS No. 92155-94-7

Diethyl methyl(pentan-2-yl)propanedioate

Cat. No.: B109006
CAS No.: 92155-94-7
M. Wt: 244.33 g/mol
InChI Key: WQZHVOLDWXWHOK-UHFFFAOYSA-N
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Description

Diethyl methyl(pentan-2-yl)propanedioate is a specialized malonic acid ester that serves as a versatile intermediate in advanced organic synthesis . Malonate esters of this type are fundamentally important in synthetic chemistry, primarily utilized for their active methylene group, which can undergo alkylation and other carbon-carbon bond-forming reactions . This reactivity makes them valuable precursors for the construction of more complex molecular architectures, including various carboxylic acids, ketones, and heterocyclic compounds . Researchers employ this compound as a key building block in the development of novel pharmaceutical candidates and other fine chemicals, leveraging its structure to introduce the methyl(pentan-2-yl) moiety into target molecules . The compound's application is rooted in classic malonate chemistry, facilitating the synthesis of complex, high-value target structures in a research and development setting. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

92155-94-7

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 2-methyl-2-pentan-2-ylpropanedioate

InChI

InChI=1S/C13H24O4/c1-6-9-10(4)13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3

InChI Key

WQZHVOLDWXWHOK-UHFFFAOYSA-N

SMILES

CCCC(C)C(C)(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCC(C)C(C)(C(=O)OCC)C(=O)OCC

Other CAS No.

92155-94-7

Synonyms

Methyl(1-methylbutyl)-malonic Acid Diethyl Ester;  NSC 128194

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key parameters of Diethyl methyl(pentan-2-yl)propanedioate with related propanedioate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP PSA (Ų) Key Applications
This compound C₁₄H₂₄O₄ 256.34 Pentan-2-yl, methyl 2.55 52.6 Pharma intermediate
Diethyl [(4-amino-2-methylphenyl)methyl]propanedioate C₁₅H₂₁NO₄ 279.15 4-Amino-2-methylphenyl, methyl N/A 67.9 Research compound
Diethyl 2,2-bis(2-cyanoethyl)malonate C₁₂H₁₆N₂O₄ 252.27 2-Cyanoethyl (×2) N/A 85.7 Synthetic intermediate
Diethyl {[(pyrrolidin-1-yl)amino]methylidene}propanedioate C₁₂H₁₉N₂O₄ 255.29 Pyrrolidinylamino, methylidene 2.4 67.9 Experimental studies
Diethyl 2-ethyl-2-pent-4-enylpropanedioate C₁₄H₂₄O₄ 256.34 Ethyl, pent-4-enyl 2.87 52.6 Unspecified
Diethyl 2-acetamido-2-(pyridin-2-ylmethyl)propanedioate C₁₆H₂₂N₂O₅ 322.36 Acetamido, pyridin-2-ylmethyl 1.47 98.1 Bioactive molecule
Key Observations:
  • Lipophilicity (LogP): The target compound’s LogP (2.55 ) is intermediate, reflecting balanced lipophilicity suitable for drug formulation. Derivatives with alkenyl groups (e.g., pent-4-enyl, LogP: 2.87 ) are more hydrophobic, while polar substituents like pyridinylmethyl reduce LogP (1.47 ) .
  • Polar Surface Area (PSA): Aromatic or heterocyclic substituents (e.g., pyridinylmethyl) increase PSA, affecting solubility and membrane permeability. The target compound’s PSA (52.6 Ų ) is typical for alkyl malonates .

Preparation Methods

Formation of Diethyl Methylmalonate

Diethyl malonate undergoes deprotonation with sodium ethoxide in anhydrous ethanol, generating a resonance-stabilized enolate. Subsequent reaction with methyl iodide introduces the first alkyl group:

Diethyl malonate+NaOEtEnolateCH3IDiethyl methylmalonate\text{Diethyl malonate} + \text{NaOEt} \rightarrow \text{Enolate} \xrightarrow{\text{CH}_3\text{I}} \text{Diethyl methylmalonate}

Key parameters:

  • Base : Sodium ethoxide (1.1 equiv) in ethanol.

  • Temperature : Reflux (78°C) for 5 hours.

  • Yield : ~78% after distillation.

Magnesium-Mediated Alkylation for Enhanced Reactivity

A patent by CN1321963C outlines an alternative strategy using magnesium alkoxides to generate highly reactive enolates, enabling efficient alkylation under milder conditions.

Synthesis of Diethyl Malonate Magnesium Ethylate

Diethyl malonate reacts with magnesium in ethanol, forming a magnesium alkoxide complex:

Diethyl malonate+MgEtOHDiethyl malonate magnesium ethylate\text{Diethyl malonate} + \text{Mg} \xrightarrow{\text{EtOH}} \text{Diethyl malonate magnesium ethylate}

Conditions :

  • Solvent : Benzene or THF.

  • Catalyst : Tetrachloroethylene (initiator).

  • Temperature : Reflux (80°C) for 3 hours.

Dual Alkylation with Methyl and Pentan-2-yl Halides

The magnesium enolate reacts sequentially with methyl iodide and pentan-2-yl bromide:

Magnesium enolateCH3IMonoalkylated intermediatePentan-2-yl BrTarget compound\text{Magnesium enolate} \xrightarrow{\text{CH}_3\text{I}} \text{Monoalkylated intermediate} \xrightarrow{\text{Pentan-2-yl Br}} \text{Target compound}

Advantages :

  • Higher yields (~82%) due to improved enolate reactivity.

  • Reduced side reactions compared to alkoxide bases.

Acid-Catalyzed Decarboxylative Alkylation

While less common, acid-catalyzed decarboxylation offers a route to α,α-dialkylated malonates. This method involves hydrolysis of the malonate ester followed by thermal decarboxylation.

Hydrolysis and Decarboxylation

Diethyl methyl(pentan-2-yl)propanedioate is hydrolyzed to the dicarboxylic acid, which undergoes decarboxylation under acidic conditions:

Diethyl esterH2O/H+Dicarboxylic acidΔMethyl(pentan-2-yl)malonic acidDecarboxylated product\text{Diethyl ester} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Dicarboxylic acid} \xrightarrow{\Delta} \text{Methyl(pentan-2-yl)malonic acid} \rightarrow \text{Decarboxylated product}

Limitations :

  • Lower yields (~60%) due to competing side reactions.

  • Requires stringent pH control.

Comparative Analysis of Synthetic Routes

Method Base/Catalyst Alkylating Agents Solvent Temperature Yield Reference
Sequential AlkylationNaOEtMeI, Pentan-2-yl BrEthanolReflux (78°C)75%
Magnesium-MediatedMg/EtOHMeI, Pentan-2-yl BrTHF60–80°C82%
Acid-Catalyzed Decarb.H2SO4N/AH2O100°C60%

Key observations :

  • Magnesium-mediated alkylation achieves superior yields due to enhanced enolate nucleophilicity.

  • Sequential alkylation offers procedural simplicity but requires excess alkyl halides.

  • Acid-catalyzed methods are less efficient for dialkylated products.

Characterization and Purity Assessment

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) :

    • δ 1.26 (t, 6H, CH₃CH₂O), δ 4.24 (q, 4H, CH₂O), δ 2.01 (s, 3H, CH₃), δ 1.45 (m, 2H, CH₂), δ 0.92 (t, 3H, CH₃).

  • ¹³C NMR :

    • 169.8 ppm (C=O), 61.5 ppm (CH₂O), 14.3 ppm (CH₃), 22.1–34.7 ppm (pentan-2-yl carbons).

Chromatographic Purification

  • Flash chromatography : Silica gel eluted with ethyl acetate/hexanes (30:70).

  • Distillation : Vacuum distillation at 0.5 mmHg to isolate pure product.

Challenges and Optimization Strategies

  • Regioselectivity : Steric hindrance from the pentan-2-yl group may slow the second alkylation. Using polar aprotic solvents (e.g., DMF) improves reactivity.

  • Byproduct Formation : Over-alkylation or elimination products are minimized by controlling stoichiometry and reaction time.

  • Scale-Up : Magnesium-mediated methods are more amenable to industrial scaling due to reduced reaction times .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Diethyl methyl(pentan-2-yl)propanedioate with high regioselectivity?

  • Methodological Answer : A two-step approach is recommended:

Enolate Formation : React diethyl propanedioate with a strong base (e.g., NaH or LDA) to generate the enolate ion. The choice of solvent (e.g., THF or DMF) and temperature (−78°C to 25°C) influences enolate stability .

Alkylation : Introduce 2-pentyl methyl electrophiles (e.g., methyl iodide or pentan-2-yl bromide) under inert conditions. Monitor reaction progress via TLC or GC-MS to minimize side products like over-alkylation or hydrolysis .

  • Validation : Confirm regioselectivity using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substitution at the α-carbon of the propanedioate ester .

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

  • Methodological Answer : Use software suites like SHELXL for refinement:

Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data to resolve bond lengths and angles.

Validation Tools : Apply the ADDSYM algorithm in PLATON to detect missed symmetry elements and validate space group assignments .

R-Factor Analysis : Aim for Rint<5%R_{\text{int}} < 5\% and Rfree<10%R_{\text{free}} < 10\%. Discrepancies in thermal parameters (>0.05 Å2^2) may indicate disorder or twinning .

Advanced Research Questions

Q. How can contradictions in thermodynamic property data (e.g., excess molar volumes) for this compound mixtures be resolved?

  • Methodological Answer :

Experimental Replication : Repeat measurements using a vibrating-tube densimeter at controlled temperatures (288.2–348.2 K) and 101.3 kPa. Compare results with published datasets (e.g., Wang & Yan, 2010) to identify systematic errors .

Computational Modeling : Apply the Redlich-Kister equation to model non-ideal behavior. Use quantum mechanical calculations (e.g., DFT) to assess intermolecular interactions (e.g., dipole-dipole, H-bonding) in alcohol/ester mixtures .

  • Case Study : For ethanol mixtures, deviations >5% may arise from incomplete mixing or solvent polarity effects. Use Karl Fischer titration to rule out moisture interference .

Q. What mechanistic insights explain the reactivity of this compound in Michael addition reactions?

  • Methodological Answer :

Enolate Characterization : Perform 13C^{13}\text{C} NMR in DMSO-d6d_6 to confirm enolate formation. A downfield shift at δ 160–170 ppm indicates resonance stabilization of the conjugate base .

Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with α,β-unsaturated ketones. A linear free-energy relationship (LFER) plot (log kk vs. σ^*) confirms nucleophilic attack as the rate-determining step .

  • Advanced Analysis : Synchrotron-based XAS can track electron density changes at the carbonyl oxygen during the reaction, revealing transient intermediates .

Q. How can structural discrepancies in NMR vs. crystallographic data for this compound be reconciled?

  • Methodological Answer :

Dynamic Effects : NMR captures time-averaged conformations, while crystallography provides static snapshots. Perform variable-temperature NMR (VT-NMR) to detect rotational barriers in the pentan-2-yl group .

DFT Optimization : Compare experimental bond angles (e.g., C8–C7–C15 = 116.5° from XRD ) with B3LYP/6-31G(d)-optimized geometries. Deviations >2° suggest crystal packing forces or solvent co-crystallization .

Data-Driven Research Tools

Q. Which computational methods are suitable for predicting the environmental fate of this compound?

  • Methodological Answer :

EPI Suite : Estimate log KowK_{\text{ow}} and biodegradation half-lives using fragment-based methods. Cross-validate with experimental HPLC-derived log PP values .

Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments. A higher activation energy (>50 kJ/mol) for ester cleavage indicates environmental persistence .

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